3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a fluoromethyl group attached to a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been studied for their potent synergistic effects against fluconazole-resistant candida albicans .
Mode of Action
It is suggested that similar compounds enhance the susceptibility of fluconazole against fluconazole-resistant candida albicans .
Biochemical Pathways
It is suggested that similar compounds exhibit synergistic activity in combination with fluconazole .
Result of Action
It is suggested that similar compounds can enhance the susceptibility of fluconazole against fluconazole-resistant candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine typically involves multi-step organic reactions. The pyrrolidine ring can be formed via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole derivatives, while reduction can produce various reduced forms of the pyrrolidine ring .
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide: Known for its synergistic effects against drug-resistant pathogens.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: Includes compounds like aporphines and coptisines, which have similar structural features.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine is unique due to the presence of both the benzo[d][1,3]dioxole and fluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-(fluoromethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-4-9-5-14-6-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILXRYMLMJLMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC3=C(C=C2)OCO3)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.